molecular formula C8H7NO3 B1312717 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 53412-38-7

6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B1312717
CAS RN: 53412-38-7
M. Wt: 165.15 g/mol
InChI Key: LHKBWBHDGQXLDH-UHFFFAOYSA-N
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Description

“6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one” is a heterocyclic compound . It has been reported as an intermediate during the biogenesis of cyclic hydoxamic acids in maize . Its molecular formula is C8H7NO3 .


Synthesis Analysis

The synthesis of benzoxazine derivatives has been reported in several studies. For instance, a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) .


Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .


Chemical Reactions Analysis

Benzoxazine derivatives have been involved in various chemical reactions. For example, Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters was successfully developed .

Scientific Research Applications

Synthetic Chemistry and Medicinal Applications

1. Synthetic Protocols and Biological Significance

  • The synthesis of 1,2-oxazines, including compounds structurally related to 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one, involves dehydration of dihydro-oxazines obtained from cyclization of acyl-nitroso compounds. This process highlights the importance of oxazinium salts as electrophiles in synthetic chemistry, offering pathways to chiral synthons and diverse heterocyclic compounds (Sainsbury, 1991).
  • Benzoxazinoids, including benzoxazinones, are explored for their potential therapeutic applications. These compounds exhibit a wide range of biological activities, such as anti-cancer, anti-microbial, and anti-inflammatory effects. This versatility positions them as key molecules in drug development (de Bruijn, W. J. C., Gruppen, H., & Vincken, J., 2018).

2. Environmental and Pharmacological Implications

  • Oxy-PAHs, including structures related to 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one, have been identified for their genotoxic and mutagenic risks in environmental studies. These compounds, formed by modification of polycyclic aromatic hydrocarbons (PAHs), pose significant environmental and health risks, emphasizing the need for understanding their behavior and impacts (Clergé, Adeline et al., 2019).

3. Role in Food Science and Nutrition

  • Benzoxazinoids (BXs) found in cereals and bakery products have been investigated for their health-protecting properties. These compounds, initially identified in young plants and medicinal dicots, have been linked to antimicrobial, anticancer, and appetite-reducing effects. Their presence in daily diets through bread and cereals draws attention to their potential health benefits and necessitates further research (Adhikari, K. et al., 2015).

properties

IUPAC Name

6-hydroxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-1-2-7-6(3-5)9-8(11)4-12-7/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKBWBHDGQXLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464008
Record name 6-HYDROXY-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one

CAS RN

53412-38-7
Record name 6-HYDROXY-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53412-38-7
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Synthesis routes and methods I

Procedure details

30% sodium methoxide in methanol (18.4 g, 0.075 mole) was added under stirring to the 2-(α-chloroacetamido)-hydroquinone (13.4 g, 0.075 mole) in dimethylformamide (DMF 10 ml). The resulting solution was poured into water (150 ml) and the separated solid was Coupler (1) (9 g, 73%).
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18.4 g
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150 mL
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Synthesis routes and methods II

Procedure details

Sodium hydride (60%) (1.6 g, 39.68 mmol) was added to a THF solution of compound 47 (2.5 g, 12.4 mmol) at 0° C. The reaction mixture was warmed to room temperature and left for 12 h. Excess sodium hydride was destroyed by careful addition of ice-water. The crude reaction mixture was acidified by the addition 1M HCl. The reaction mixture was extracted in EtOAc (6×50 ml). Solvent was evaporated to yield a brownish solid which was used for the next step without further purification. Yield=1.61 g. (78%). 1H NMR (dmso-d6): 10.5 (s, 1H), 9.14 (s, 1H), 6.71 (d, 1H, J=8.86 Hz), 6.34 (d, 1H, J=2.73 Hz), 6.26 (dd, 1H, J=8.83 and 2.62 Hz), 4.41 (s, 1H). 13C NMR (dmso-d6): 166.1, 153.2, 136.5, 128.5, 117.2, 109.8, 103.5, 67.5. ES-HRMS [M+H]+ 166.0500. Calcd for (C8H8NO3): 166.0478.
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1.6 g
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2.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Yi, G Xing, S Wang, X Li, Y Liu, J Li, B Lin… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of β 2 -adrenoceptor agonists with an 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one moiety is presented. The stimulatory effects of the compounds on …
Number of citations: 9 www.sciencedirect.com
TG Albert - 2022 - opus4.kobv.de
This thesis is about the development of biased ligands for G protein-coupled receptors (GPCRs). We focused specifically on the intensively investigated β-adrenergic receptors and the 5…
Number of citations: 3 opus4.kobv.de
C Yia, G Xinga, S Wangc, X Lic, Y Liua, J Lia, B Lina… - 2019 - source.ymvkt.cn
A series of β2-adrenoceptor agonists with an 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1, 4-benzoxazine-3 (4H)-one moiety is presented. The stimulatory effects of the compounds on …
Number of citations: 0 source.ymvkt.cn
A Ullrich, J Schneider, JM Braz, E Neu, N Staffen… - bioRxiv, 2023 - biorxiv.org
The G protein-coupled serotonin receptor 5-HT1AR mediates antinociception and may serve as a valuable target for the treatment of pain. Starting from a chemical library, ST171, a …
Number of citations: 2 www.biorxiv.org

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